![molecular formula C9H4BrClF2N2 B2603589 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline CAS No. 1341305-19-8](/img/structure/B2603589.png)
6-Bromo-4-chloro-2-(difluoromethyl)quinazoline
描述
6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is a quinazoline derivative with the molecular formula C9H4BrClF2N2 and a molecular weight of 293.5 g/mol . This compound is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a quinazoline core. It is commonly used in various scientific research applications due to its unique chemical properties.
作用机制
The exact mode of action would depend on the specific targets of this compound. It could inhibit or activate its targets, leading to changes in the biochemical pathways they are involved in .
The pharmacokinetics of “6-Bromo-4-chloro-2-(difluoromethyl)quinazoline”, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as its chemical properties, formulation, route of administration, and patient-specific factors can affect its pharmacokinetics .
The result of action would be the molecular and cellular effects caused by the interaction of “this compound” with its targets .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline typically involves the reaction of appropriate quinazoline precursors with bromine and chlorine sources under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various organometallic reagents.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quinazoline derivatives with different functional groups, while oxidation and reduction reactions can produce quinazoline N-oxides or dihydroquinazolines .
科学研究应用
Anticancer Properties
Research indicates that 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline exhibits significant anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism of action often involves the inhibition of key signaling pathways mediated by the epidermal growth factor receptor (EGFR), which plays a crucial role in cancer cell growth and survival.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in critical cellular processes. For instance, it can inhibit kinases that regulate cell signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis. This property makes it a candidate for targeted therapy in oncology .
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
-
Medicinal Chemistry :
- Anticancer Agent : As mentioned, it shows promise as an anticancer agent due to its ability to inhibit EGFR signaling pathways.
- Antimicrobial Activity : Studies have demonstrated that quinazoline derivatives exhibit antimicrobial properties against various bacteria and fungi, making them candidates for developing new antibiotics .
-
Chemical Synthesis :
- The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the modification of chemical structures to enhance biological activity.
- Pharmaceutical Development :
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the downregulation of EGFR signaling pathways. This study highlights its potential as a targeted therapy for breast cancer .
Case Study 2: Enzyme Inhibition
Another research focused on the compound's ability to inhibit specific kinases involved in cellular signaling. The findings revealed that this compound effectively blocked kinase activity, leading to altered cellular responses and potential therapeutic applications in diseases characterized by aberrant kinase signaling .
相似化合物的比较
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 6-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
Comparison: Compared to similar compounds, 6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is unique due to the presence of the difluoromethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired .
生物活性
6-Bromo-4-chloro-2-(difluoromethyl)quinazoline is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromine atom at the 6-position and a chlorine atom at the 4-position of the quinazoline ring, along with a difluoromethyl group. This unique arrangement contributes to its biological activity.
Anticancer Properties
Quinazolines, including this compound, have been extensively studied for their anticancer properties. Research indicates that quinazolines can act as inhibitors of various kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . The presence of electron-withdrawing groups like bromine and chlorine enhances their potency against cancer cell lines.
Table 1: Anticancer Activity of Quinazolines
Compound | Target Kinase | IC50 (µM) | Cell Line Tested |
---|---|---|---|
This compound | EGFR | TBD | A431 |
Other Quinazolines | VEGFR | TBD | H446 |
4-anilinoquinazoline | EGFR | 0.098 | MCF-7 |
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Recent studies have highlighted the role of this compound as a DPP-IV inhibitor. DPP-IV is implicated in glucose metabolism and is a target for diabetes treatment. The compound demonstrated significant inhibition with an IC50 value in the range of 9–30 µM . The structural modifications, particularly at the C6 position, were crucial for enhancing DPP-IV inhibitory activity.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events critical for cell proliferation and survival .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures to this compound showed potent anticancer activity against various cell lines, including A431 and MCF-7. The presence of halogen substituents was found to enhance cytotoxicity significantly .
- DPP-IV Activity : A study evaluating a series of quinazoline derivatives revealed that those with bromine substitutions exhibited superior DPP-IV inhibitory activity compared to their unsubstituted counterparts . This suggests that halogenation at specific positions can modulate biological activity effectively.
Future Directions
The ongoing research into quinazolines suggests promising avenues for developing new therapeutic agents targeting cancer and metabolic disorders like diabetes. Further optimization of the structure of this compound could lead to compounds with improved efficacy and selectivity.
属性
IUPAC Name |
6-bromo-4-chloro-2-(difluoromethyl)quinazoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClF2N2/c10-4-1-2-6-5(3-4)7(11)15-9(14-6)8(12)13/h1-3,8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMECDSMTTDAVQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC(=N2)C(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClF2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341305-19-8 | |
Record name | 6-bromo-4-chloro-2-(difluoromethyl)quinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。